molecular formula C13H17FN2O2 B5659244 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 413613-65-7

3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B5659244
CAS No.: 413613-65-7
M. Wt: 252.28 g/mol
InChI Key: LZVHSFMQIFUNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzamide (B126) Derivatives in Drug Discovery

Benzamide and its derivatives represent a critical class of compounds in the field of drug discovery, demonstrating a wide spectrum of pharmacological activities. researchgate.net These compounds are integral to the development of novel therapeutic agents for a variety of conditions. The versatility of the benzamide scaffold allows for diverse chemical modifications, enabling the fine-tuning of their biological and pharmacological properties.

The amide group within the benzamide structure is a key feature, contributing to the stability and synthetic accessibility of these molecules. researchgate.net Researchers have successfully developed benzamide derivatives with a range of biological applications, including antimicrobial, analgesic, anticancer, and enzyme inhibitory activities. researchgate.netnih.gov For instance, certain benzamide derivatives have been investigated as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov The ability to readily introduce various substituents onto the benzamide core makes it a valuable template for creating libraries of compounds for high-throughput screening in the quest for new drug leads.

Role of the Morpholine (B109124) Moiety as a Privileged Pharmacophore

The morpholine ring is a heterocyclic motif frequently incorporated into the design of bioactive molecules and is considered a "privileged pharmacophore". nih.govnih.govjchemrev.com This designation stems from its consistent presence in a multitude of approved and experimental drugs, where it often imparts advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net

The inclusion of a morpholine moiety can enhance the potency of a molecule and improve its pharmacokinetic profile. nih.govnih.gov Its ability to form molecular interactions with target proteins, such as kinases, has been a key factor in its widespread use. nih.govresearchgate.net Furthermore, the morpholine ring can improve properties like solubility and membrane permeability, which are crucial for a compound's drug-like characteristics. researchgate.net The versatility and straightforward synthetic accessibility of morpholine make it a favored building block for medicinal chemists aiming to develop new therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govjchemrev.com

Rationale for the Fluorine Substitution in the Benzamide Scaffold

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of molecular properties. nih.govnih.gov The small size and high electronegativity of the fluorine atom can lead to significant improvements in metabolic stability, binding affinity to target proteins, and membrane permeation. nih.gov

Specifically, the introduction of fluorine can modulate the electronic properties of the benzamide scaffold. The powerful electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups, which can be critical for controlling a compound's physical properties and bioavailability. researchgate.net Fluorine substitution can also lead to more stable drugs with longer half-lives by blocking sites of metabolic degradation. researchgate.net This can result in reduced dosing frequency and improved patient compliance. researchgate.net The judicious placement of fluorine can also impact the conformation of a molecule, potentially leading to a more favorable interaction with its biological target. researchgate.net

Overview of Research Landscape for Related Compounds

The research landscape surrounding compounds related to 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide is extensive, reflecting the pharmacological importance of its constituent fragments. Studies on various benzamide derivatives have demonstrated their potential in treating a range of diseases, from diabetes to cancer. researchgate.netnih.gov For example, novel phenylethyl benzamide derivatives have been identified as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov

Similarly, the synthesis and biological evaluation of numerous molecules containing the morpholine moiety are continuously reported. mdpi.comresearchgate.net Research has explored morpholine derivatives for their potential as anticancer, antibacterial, and antifungal agents. researchgate.netresearchgate.net For instance, N-(quinolin-2-yl)benzamide derivatives incorporating a morpholine group have been synthesized and investigated for their antiproliferative activity against various cancer cell lines. researchgate.netpreprints.org

Furthermore, the strategic use of fluorine in drug design is a recurring theme in medicinal chemistry research. researchgate.netbenthamscience.com The synthesis of fluorinated benzamides and their analogs is a common approach to improving drug potency and pharmacokinetic parameters. researchgate.net For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in the synthesis of the antibiotic linezolid, have been synthesized and evaluated for their antimicrobial activity. researchgate.netresearchgate.net The collective body of this research provides a strong rationale for the investigation of hybrid structures like this compound, which combine these well-validated pharmacophoric elements.

Data Tables

Table 1: Key Pharmacological Scaffolds and Their Significance

Scaffold/Moiety Significance in Drug Discovery
Benzamide Versatile core structure with a wide range of biological activities including antimicrobial, analgesic, and anticancer properties. researchgate.net
Morpholine Considered a "privileged pharmacophore" that can enhance potency, solubility, and pharmacokinetic properties. nih.govnih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Linezolid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVHSFMQIFUNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256226
Record name 3-Fluoro-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413613-65-7
Record name 3-Fluoro-N-[2-(4-morpholinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=413613-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide logically disconnects the molecule at the amide bond. This primary disconnection points to two key starting materials: 3-fluorobenzoic acid and 2-(morpholin-4-yl)ethanamine. This approach is the most direct and common strategy for the synthesis of N-substituted benzamides.

The synthesis of these two key intermediates, therefore, becomes the initial focus. 3-fluorobenzoic acid can be conceptually derived from precursors such as 3-fluorotoluene (B1676563) through oxidation or from other functionalized benzene (B151609) rings. Similarly, 2-(morpholin-4-yl)ethanamine can be retrosynthetically traced back to morpholine (B109124) and a two-carbon electrophile, such as 2-chloroacetonitrile or 2-bromoethanol.

Detailed Synthetic Pathways to this compound

The forward synthesis of this compound is a multi-step process that begins with the preparation of its essential building blocks.

Preparation of Key Intermediates

3-Fluorobenzoic Acid: The synthesis of 3-fluorobenzoic acid can be achieved through various established methods. One common laboratory-scale preparation involves the diazotization of 3-fluoroaniline, followed by a Sandmeyer-type reaction. Alternatively, the oxidation of 3-fluorotoluene using strong oxidizing agents like potassium permanganate (B83412) or chromic acid offers another viable route. Industrial preparations might favor methods starting from less expensive materials, potentially involving halogen exchange reactions on other halobenzoic acids.

2-(Morpholin-4-yl)ethanamine: This intermediate is typically prepared by the reaction of morpholine with a suitable two-carbon synthon. A frequent method involves the alkylation of morpholine with 2-chloroacetonitrile, followed by the reduction of the nitrile group to the primary amine. Another approach is the reaction of morpholine with ethylene (B1197577) oxide to yield 2-morpholinoethanol, which is then converted to the corresponding amine.

Amide Coupling Reactions and Optimization

The cornerstone of the synthesis of this compound is the formation of the amide bond between 3-fluorobenzoic acid and 2-(morpholin-4-yl)ethanamine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.

Commonly employed coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netacs.org The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

Optimization of this coupling reaction involves a careful consideration of several factors:

Coupling Reagents: The choice of coupling agent and any additives can significantly impact the yield and purity of the product. Other phosphonium-based or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU can also be effective.

Solvent: The solvent must be able to dissolve both starting materials and not interfere with the reaction.

Temperature: While many amide couplings proceed well at room temperature, gentle heating or cooling may be necessary in some cases to optimize the reaction rate and minimize side products.

Stoichiometry: The molar ratio of the reactants and coupling agents is crucial for driving the reaction to completion.

The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified, often through extraction and crystallization or column chromatography.

Fluorination Strategies

While the target molecule incorporates a fluorine atom from the 3-fluorobenzoic acid starting material, it is pertinent to discuss general fluorination strategies in the context of benzamide (B126) synthesis. The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule. researchgate.net

Direct C-H fluorination of a pre-formed benzamide is a modern and efficient approach. acs.orgacs.org This can be achieved using electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), often in the presence of a transition metal catalyst like palladium. acs.org The directing group ability of the amide functionality can guide the fluorination to specific positions on the aromatic ring.

Alternatively, fluorinated analogs can be synthesized from fluorinated starting materials, as is the case in the primary synthesis of this compound. This approach offers excellent control over the position of the fluorine atom.

Analog Synthesis and Derivatization Strategies

The synthesis of analogs and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Systematic Structural Modifications on the Benzamide Ring

Systematic modifications to the benzamide ring can provide valuable insights into how changes in the electronic and steric properties of this part of the molecule affect its biological activity.

Table 1: Potential Modifications on the Benzamide Ring

Modification TypePosition of ModificationExample SubstituentRationale for Modification
Electronic Effects2, 4, 5, or 6-positions-Cl, -Br (electron-withdrawing)To investigate the impact of electron density on the aromatic ring.
-OCH₃, -CH₃ (electron-donating)
Steric Hindrance2 or 6-positions (ortho)-CH₃, -isopropylTo probe the importance of the conformation of the benzamide moiety.
Hydrogen Bonding2, 4, or 5-positions-OH, -NH₂To introduce potential new hydrogen bond donor/acceptor sites.
Lipophilicity4-position-CF₃, -t-butylTo modulate the overall lipophilicity of the molecule.

The synthesis of these analogs would follow a similar synthetic route, employing the appropriately substituted benzoic acid derivative in the amide coupling reaction with 2-(morpholin-4-yl)ethanamine. For instance, to synthesize a chloro-substituted analog, one would start with the corresponding chlorofluorobenzoic acid.

The biological evaluation of these systematically modified compounds can lead to a deeper understanding of the pharmacophore and guide the design of more potent and selective molecules. nih.govnih.govacs.org

Modifications of the Ethyl Morpholine Side Chain

The ethyl morpholine side chain of this compound is a key area for structural modification to alter the compound's physicochemical properties. Research into analogous benzamide structures demonstrates several strategies for modifying this chain, focusing on altering the length of the ethyl linker, substituting the morpholine ring, or adding functional groups to the ethyl group. These modifications are crucial for exploring the structure-activity relationship (SAR) of benzamide derivatives.

One common modification involves replacing the morpholine ring with other cyclic amines to assess the impact of ring size and heteroatom composition. For instance, synthetic routes have been developed for compounds like l-ethyl-2-(2-methoxy-benzamidomethyl)pyrrolidine, where the morpholine is replaced by a pyrrolidine (B122466) ring. google.com This substitution changes the steric bulk and basicity of the terminal amine.

Another significant area of modification is the alteration of the N-substituent on the ethylamine (B1201723) portion. In a series of radiolabeled benzamide derivatives developed for medical imaging, the N,N-diethylethylenediamine scaffold was extensively modified. nih.gov For example, a complex side chain, N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl], was synthesized. nih.gov This advanced modification introduces a heteroaromatic ring (fluoropyridine) and extends the chain, significantly altering the molecule's lipophilicity and potential receptor interactions. nih.gov

The general synthetic approach for these modifications often starts with the appropriate benzoic acid derivative, which is activated to form an acyl chloride or ester. This activated intermediate is then reacted with a custom-synthesized, modified ethylamine side chain to form the final amide bond. The table below outlines representative examples of such side chain modifications found in related benzamide structures.

Table 1: Examples of Ethyl Morpholine Side Chain Modifications in Benzamide Analogs

Original Side Chain Moiety Modified Side Chain Moiety Rationale for Modification Reference
-NH-CH₂-CH₂-morpholine -NH-CH₂-pyrrolidine Altering terminal ring size and basicity google.com

Introduction of Diverse Heterocyclic Moieties

Replacing or augmenting the core structure of this compound with different heterocyclic systems is a key strategy for developing new chemical entities with potentially enhanced biological activities. The introduction of heterocycles can influence the molecule's conformation, electronic properties, and ability to form hydrogen bonds, which are critical for target binding.

Thiophene (B33073) is a commonly introduced heterocycle in the design of novel benzamide derivatives. Structure-activity relationship studies on related compounds have led to the synthesis of N-(thiophen-2-yl) benzamides and N-[(thiophen-3-yl)methyl]benzamides. acs.orgnih.gov In these analogs, the entire N-[2-(morpholin-4-yl)ethyl] portion is replaced by a thiophene-containing group. The synthesis typically involves the reaction of a substituted benzoic acid or its acyl chloride with the appropriate aminothiophene or (aminomethyl)thiophene. acs.orgmdpi.com This modification explores the replacement of the flexible ethyl morpholine side chain with a more rigid, aromatic heterocyclic system.

In another approach, the benzamide portion itself can be replaced with a different heterocyclic carboxamide. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized. mdpi.com This involves splicing the thiophene amine moiety with nicotinic acid (a pyridine (B92270) derivative), thereby combining two distinct heterocyclic systems in the final molecule. mdpi.com

More complex polycyclic heterocyclic systems have also been incorporated. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide demonstrates the introduction of a quinoline (B57606) ring. semanticscholar.org In this case, the benzamide nitrogen is attached directly to the C2 position of the quinoline ring, representing a significant structural departure from the original ethyl-linked scaffold.

Table 2: Examples of Heterocyclic Moieties Introduced in Benzamide Analogs

Original Moiety Introduced Heterocycle Resulting Compound Class Synthetic Method Reference(s)
N-[2-(morpholin-4-yl)ethyl] group Thiophene N-(Thiophen-2-yl)benzamide Acylation of aminothiophene nih.govmdpi.com
N-[2-(morpholin-4-yl)ethyl] group Thiophene N-[(Thiophen-3-yl)methyl]benzamide Acylation of (aminomethyl)thiophene acs.org
3-Fluorobenzoyl group Nicotinoyl (Pyridine) N-(Thiophen-2-yl)nicotinamide Acylation with nicotinoyl chloride mdpi.com

Advanced Characterization Techniques for Synthetic Products

The structural elucidation and confirmation of purity for synthesized products like this compound and its analogs are accomplished through a suite of advanced spectroscopic and spectrometric techniques. These methods provide unambiguous evidence of the covalent framework, functional groups, and molecular weight of the newly formed compounds. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like this compound, distinct signals are expected for the aromatic protons on the fluorobenzoyl ring, the methylene (B1212753) (-CH₂-) protons of the ethyl linker, and the methylene protons of the morpholine ring.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their electronic environment (e.g., C=O, aromatic C-F, aliphatic CH₂).

2D NMR Techniques: For more complex analogs, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), confirming the exact assembly of the molecular fragments. semanticscholar.org For example, an HMBC spectrum can confirm the connection between the carbonyl carbon of the benzamide and the protons on the adjacent ethyl linker. semanticscholar.org

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and can offer structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the molecular formula of a compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. semanticscholar.orgmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. Key characteristic absorption bands for a benzamide derivative would include the N-H stretch of the amide, the strong C=O (amide I band) stretch, and the C-N stretch (amide II band). Aromatic C-H and C-F stretching vibrations would also be observable. semanticscholar.orgmdpi.com

The tables below present typical spectral data for the core benzamide structure and a more complex, related heterocyclic derivative, illustrating the data obtained from these characterization techniques.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for a Benzamide Core Data for unsubstituted Benzamide in DMSO-d₆

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference(s)
Amide Carbonyl (C=O) - ~167-171 bmrb.iospectrabase.com
Aromatic C-H (ortho to C=O) ~7.9-8.1 ~128-129 chemicalbook.com
Aromatic C-H (meta to C=O) ~7.4-7.5 ~128-129 chemicalbook.com
Aromatic C-H (para to C=O) ~7.5-7.6 ~131-132 chemicalbook.com
Aromatic C (ipso to C=O) - ~132-134 bmrb.iospectrabase.com

Table 4: Characterization Data for a Complex Analog: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

Technique Observed Data / Signals Interpretation Reference
FT-IR 3381 cm⁻¹ (N-H), 1676 cm⁻¹ (C=O), 1541 cm⁻¹ (C=N) Presence of amide N-H and C=O functional groups, and quinoline C=N bond. semanticscholar.org
HRMS (ESI) m/z = 368.1052 [M+H]⁺ Measured mass corresponds to the calculated mass for the molecular formula C₂₀H₁₉ClN₃O₂, confirming the elemental composition. semanticscholar.org
¹H NMR δ 10.99 (s, 1H), 8.51 (d, 1H), 8.16 (d, 2H), 8.01 (d, 1H), 7.50-7.65 (m, 4H), 7.15 (s, 1H), 3.90 (t, 4H), 3.32 (t, 4H) Signals correspond to the amide proton, aromatic protons of the quinoline and benzoyl rings, and the two distinct types of methylene protons in the morpholine ring. semanticscholar.org

| ¹³C NMR | δ 165.6 (C=O), 153.2, 151.7, 150.1, 140.2, 134.8, 132.4, 129.0, 128.4, 125.6, 125.3, 118.9, 115.1, 99.1, 66.2, 51.5 | Signals for the amide carbonyl, 13 distinct aromatic carbons, and the two aliphatic carbons of the morpholine ring. | semanticscholar.org |

Structure Activity Relationship Sar Studies

Systematic Elucidation of Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide, the key pharmacophoric elements can be dissected into three main components: the substituted benzamide (B126) group, the ethyl linker, and the terminal morpholine (B109124) ring.

The benzamide moiety serves as a crucial scaffold, with the amide linkage being a key interaction point with biological targets, often participating in hydrogen bonding. The aromatic ring itself can engage in various interactions, including pi-stacking and hydrophobic interactions. The substitution pattern on this ring is a critical determinant of activity.

The ethyl linker provides the appropriate spacing and flexibility between the benzamide and morpholine moieties, allowing them to adopt an optimal orientation for binding to a target protein. The length and nature of this linker can significantly impact potency and selectivity.

The morpholine ring , a common motif in medicinal chemistry, is generally included to enhance aqueous solubility and metabolic stability, and it can also participate in hydrogen bonding through its oxygen atom or act as a hydrogen bond acceptor. nih.govnih.gov Its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions.

While a specific pharmacophore model for this compound is not extensively detailed in publicly available literature, related studies on similar benzamide derivatives suggest that the combination of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and morpholine oxygen), an aromatic ring, and a basic amine function constitutes the core pharmacophoric features.

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. nih.gov In this compound, the fluorine atom is positioned at the meta-position (C3) of the benzamide ring.

The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, potentially altering its interaction with target proteins. It can also form hydrogen bonds with suitable donors on a protein surface. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's half-life.

Comparative studies of fluorinated and non-fluorinated analogs of various bioactive compounds have demonstrated that the position of fluorine substitution is critical. For instance, in a series of fentanyl analogs, 3-fluoro substitution on the N-phenyl ring resulted in the weakest agonistic activity on the µ-opioid receptor, whereas 2-fluoro analogs showed the strongest activity. nih.gov While this is a different chemical series, it highlights the profound and position-dependent impact of fluorine on biological activity.

For benzamide derivatives, fluorine substitution can also influence the conformation of the molecule. The introduction of fluorine at the 2-position of a benzamide can lead to a non-planar preferred conformation, which can be crucial for fitting into a specific binding pocket. nih.gov

Without direct comparative data for this compound and its non-fluorinated counterpart, the precise impact of the 3-fluoro group on its specific biological activity remains to be fully elucidated in the public domain. However, based on general principles of medicinal chemistry, it is anticipated to enhance metabolic stability and potentially modulate binding affinity through electronic effects and direct interactions with the target.

Role of the Morpholine Ring in Target Interaction and Modulating Bioactivity

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to improve the pharmacokinetic properties of a molecule. nih.govnih.govscilit.com Its presence in this compound is likely to serve several key functions.

Improving Physicochemical Properties: The morpholine moiety generally increases the aqueous solubility of a compound, which is a desirable property for drug candidates. Its basic nitrogen atom (pKa of morpholine is ~8.4) will be protonated at physiological pH, which can further enhance solubility and provide a site for ionic interactions with biological targets. nih.gov

Target Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding site. The entire ring can also participate in van der Waals and hydrophobic interactions. The chair-like conformation of the morpholine ring presents specific vectors for its substituents, influencing how the rest of the molecule is oriented in the binding pocket. nih.gov

Metabolic Stability: The morpholine ring is generally more resistant to metabolism compared to other cyclic amines like piperidine, which can be susceptible to oxidation. This can lead to an improved metabolic profile and a longer duration of action.

In various classes of bioactive compounds, the replacement of a morpholine ring with other cyclic amines or acyclic analogs often leads to significant changes in activity, highlighting its importance as part of the pharmacophore. nih.govenamine.net For instance, in a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, the morpholine moiety was found to be crucial for their evaluated biological activity. u-tokyo.ac.jp

Conformational Analysis and Bioactive Conformation Prediction

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule.

The amide bond is generally planar and exists as a mixture of cis and trans isomers, with the trans isomer being significantly more stable for secondary amides. The ethyl linker allows for multiple conformations, and the morpholine ring typically adopts a stable chair conformation.

Stereochemical Considerations in Derivative Design

Stereochemistry plays a paramount role in drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities, pharmacokinetic properties, and toxicities. nih.gov

The parent compound, this compound, is achiral. However, the introduction of chiral centers during the design of derivatives would necessitate careful consideration of stereochemistry. For example, substitution on the ethyl linker or the morpholine ring could create one or more stereocenters.

If a chiral center were introduced, it would be essential to synthesize and test the individual enantiomers or diastereomers, as they would likely interact differently with a chiral biological target. The United States Food and Drug Administration (FDA) guidelines emphasize the importance of understanding the properties of individual stereoisomers of a chiral drug. nih.gov

In the broader context of morpholine-containing compounds, the stereochemistry of substituents on the morpholine ring has been shown to be critical for activity. For example, the synthesis of biaxially chiral compounds has gained significant attention for creating novel ligands and catalysts with specific three-dimensional arrangements. rsc.org Should derivative design of this compound lead to chiral molecules, asymmetric synthesis would be a key strategy to obtain enantiomerically pure compounds for biological evaluation.

Preclinical Pharmacological Characterization

In Vitro Receptor Binding and Selectivity Profiling

Binding to G Protein-Coupled Receptors (GPCRs)

No data available.

Neurotransmitter Receptor Modulation (e.g., Dopamine (B1211576) D2, Serotonin Transporter (SERT), Histamine H3, Sigma Receptors, Cannabinoid Receptors)

No data available.

In Vitro Enzyme Inhibition Assays

Kinase Inhibition Profiling (e.g., PI3K, p38 alpha MAP Kinase, c-Met, KDR)

No data available.

Monoamine Oxidase (MAO-A) Inhibition

No data available.

Other Relevant Enzyme Targets (e.g., Caspase 3, DprE1)

No data available.

Cellular Assays for Target Engagement and Functional Activity

Currently, there is no specific information available from published studies regarding the use of cell-based reporter gene assays to characterize the target engagement of 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide.

The modulation of signaling pathways is a critical aspect of understanding a compound's mechanism of action. Natural compounds such as polyphenols, alkaloids, and saponins (B1172615) are known to regulate key signaling pathways involved in cancer, including those related to apoptosis, proliferation, invasion, and metastasis. nih.gov For instance, the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways are common targets. nih.gov While direct evidence for this compound is lacking, other benzamide (B126) derivatives have been investigated for their effects on cellular signaling. For example, certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been evaluated for their impact on cancer cell signaling. nih.gov Similarly, some plant-derived compounds are known to modulate signal-transduction pathways that regulate proliferation and apoptosis, often by affecting kinase activity and the phosphorylation of key molecules. researchgate.net

The antiproliferative activity of N-substituted benzamide derivatives has been a subject of investigation in the context of cancer research. nih.govacgpubs.org Studies on various benzamide analogs have demonstrated their potential to inhibit the growth of different cancer cell lines. nih.gov For instance, a series of N-(benzimidazol-2-yl)-substituted benzamide derivatives showed significant antiproliferative activity against MCF7 breast cancer cells. acgpubs.org In one study, compound 9 from this series was identified as the most active agent, with IC50 values ranging from 3.84 to 13.10 μM. acgpubs.org The structure-activity relationship analysis revealed that para-substituted phenyl rings with electron-donating groups, such as methoxy (B1213986) substituents, enhanced the antiproliferative potency. acgpubs.org

Another study focused on N-substituted benzamide derivatives as potential histone deacetylase inhibitors (HDACIs). nih.gov In this research, several synthesized compounds exhibited antiproliferative activities comparable to or better than the known HDACI, Entinostat (MS-275), against a panel of cancer cell lines including MCF-7, A549, K562, and MDA-MB-231. nih.gov

Compound ClassCell Line(s)Observed EffectKey Findings
N-(benzimidazol-2-yl)-substituted benzamidesMCF7AntiproliferativeCompound 9 was most active (IC50: 3.84-13.10 μM); para-substituted electron-donating groups increased potency. acgpubs.org
N-substituted benzamide derivatives (HDACIs)MCF-7, A549, K562, MDA-MB-231AntiproliferativeSix compounds showed activity comparable to or better than Entinostat (MS-275). nih.gov
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamidesSK-N-MC, MDA-MB-231, T-47DAntiproliferativeCompounds 5i and 6c were more potent than etoposide (B1684455) against SK-N-MC cells. nih.gov

In Vivo Pharmacological Activity in Disease Models

The morpholine (B109124) and benzamide moieties are present in various compounds with demonstrated antimicrobial properties. For instance, the fusion of morpholine and Schiff base motifs with benzimidazole (B57391) has been explored for enhanced antimicrobial activity against bacterial and fungal pathogens. openmedicinalchemistryjournal.com Some of these derivatives demonstrated significant inhibition of both bacterial and fungal strains. openmedicinalchemistryjournal.com

In another study, morpholine-derived benzenesulphonamides were synthesized and evaluated for their in vitro antibacterial activity. chemsociety.org.ng The compounds 4-(phenylsulphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) showed moderate activity against Bacillus subtilis and Salmonella typhi, but no activity against Escherichia coli. chemsociety.org.ng Furthermore, 4-(Phenylsulfonyl) morpholine, while not exhibiting direct antimicrobial activity, was found to modulate the activity of aminoglycoside antibiotics against multi-drug resistant Gram-negative bacteria. nih.gov

Fluorinated compounds have also been a focus of antimicrobial research. A study on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogues revealed that some trifluoromethyl derivatives were active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov

Compound ClassPathogen(s)Observed EffectKey Findings
Morpholine-fused benzimidazole-Schiff basesBacterial and fungal pathogensAntimicrobialCompounds 3b and 3e showed potent inhibition. openmedicinalchemistryjournal.com
Morpholine-derived benzenesulphonamidesB. subtilis, S. typhi, E. coliAntibacterialModerate activity against B. subtilis and S. typhi; inactive against E. coli. chemsociety.org.ng
4-(Phenylsulfonyl) morpholineGram-negative bacteriaModulation of antibiotic activityLowered the MIC of aminoglycosides against multi-drug resistant strains. nih.gov
FluorobenzoylthiosemicarbazidesS. aureus (MSSA and MRSA)AntibacterialTrifluoromethyl derivatives were active with MICs of 7.82-31.25 μg/mL. nih.gov

While in vivo data for this compound in preclinical oncology models are not available, studies on related benzamide derivatives provide some context. For instance, a novel dual DNMT and HDAC inhibitor, Y7, which has a benzamide core, demonstrated significant tumor growth reduction in both xenograft and transgenic breast cancer mouse models, with superior efficacy compared to a combination of decitabine (B1684300) and SAHA and no detectable toxicity. acs.org

The development of effective preclinical models is crucial for evaluating potential anticancer agents. mdpi.comnih.gov These models, including patient-derived xenografts (PDX), are becoming standard tools in drug discovery for assessing efficacy. nih.gov The evaluation of novel compounds in such models is a critical step in their development pipeline.

Central Nervous System Disease Models (e.g., depression, migraine)

Currently, there is a lack of specific preclinical data detailing the efficacy or pharmacological effects of this compound in established animal models of depression or migraine. While the morpholine moiety is a common feature in various centrally acting agents, dedicated studies to characterize the profile of this particular compound in these specific neurological and psychiatric conditions have not been identified in the public domain. Further research is required to determine if this compound exhibits any potential therapeutic activity for these indications.

Anti-inflammatory Models

Similar to the status of central nervous system disease models, there is no readily available preclinical data from in vivo or in vitro anti-inflammatory models for this compound. The potential for this compound to modulate inflammatory pathways has not been characterized in published studies. Therefore, its profile as a potential anti-inflammatory agent remains undetermined pending further pharmacological investigation.

No Published Research Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific information is publicly available regarding the molecular target identification, validation, binding mechanisms, or downstream effects of the chemical compound this compound.

The requested outline, focusing on:

Molecular Target Identification and Validation

Downstream Effector Analysis and Pathway Perturbation

cannot be addressed for 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide due to the absence of foundational research identifying its molecular target(s). The scientific process for characterizing a compound's mechanism of action begins with target identification, a step that has not been documented for this particular chemical entity.

While information exists for structurally related compounds containing benzamide (B126) or morpholine (B109124) moieties, extrapolating such data would be scientifically unsound and speculative. Each unique chemical structure interacts with biological systems in a distinct manner, and in the case of this compound, this interaction has not been elucidated in published literature.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking studies are instrumental in predicting the binding conformation and affinity of a ligand to a protein target. For benzamide (B126) derivatives, including 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide, a primary target of interest is the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. tandfonline.com Docking simulations place the benzamide moiety into a specific binding pocket on the FtsZ protein.

The predicted binding mode typically involves a network of hydrogen bonds and hydrophobic interactions. The morpholine (B109124) ring is often predicted to form hydrogen bonds with amino acid residues in the binding site, while the fluorobenzamide portion engages in hydrophobic and aromatic stacking interactions. These interactions are crucial for the stable binding of the compound. For instance, studies on similar benzamide derivatives have shown crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209 in the FtsZ active site. tandfonline.com The docking scores, which estimate the binding affinity, help in ranking potential inhibitors and prioritizing them for further studies. scialert.netmdpi.com

Table 1: Predicted Interactions from Ligand-Protein Docking Studies
Ligand MoietyInteracting Residues (Predicted)Type of Interaction
FluorobenzamideAromatic residues (e.g., Phe, Tyr)π-π stacking, Hydrophobic
Amide LinkerPolar residues (e.g., Asn, Gln)Hydrogen Bonding
Morpholine RingCharged/Polar residues (e.g., Asp, Arg)Hydrogen Bonding, Electrostatic

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can reveal important conformational changes in both the ligand and the protein. For a complex of this compound with its target protein, an MD simulation would typically be run for several nanoseconds. tandfonline.com

The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability. A stable complex will exhibit minimal fluctuations in RMSD over the simulation period. tandfonline.com Furthermore, MD simulations can confirm the persistence of key interactions, such as hydrogen bonds, identified in docking studies and can help in calculating the binding free energy of the complex, providing a more accurate estimation of binding affinity. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

2D-QSAR Methodologies

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D structure of a molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For a series of benzamide derivatives, a 2D-QSAR model could be developed to predict their inhibitory activity against a particular target. The model would be represented by a linear or non-linear equation that correlates the descriptors with the biological activity.

3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. tandfonline.com These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. tandfonline.com For benzamide inhibitors of FtsZ, CoMFA and CoMSIA studies have highlighted the importance of bulky substituents at certain positions and the role of electrostatic interactions in determining the inhibitory potency. tandfonline.com

Table 2: Typical Parameters from 3D-QSAR Models for Benzamide Derivatives
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions
CoMFA> 0.5> 0.9Steric, Electrostatic
CoMSIA> 0.5> 0.9Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. For a set of active benzamide derivatives, a pharmacophore model can be generated to represent the key interaction points with the target protein. tandfonline.com

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, is a cost-effective method for identifying new hit compounds. rsc.orgnih.gov For FtsZ inhibitors, a typical pharmacophore model might include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. tandfonline.com

In Silico Prediction of Physicochemical Descriptors for Biological Activity

In silico tools are widely used to predict the physicochemical properties of molecules, which are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their biological activity. preprints.orgresearchgate.net For this compound, various descriptors can be calculated to assess its drug-likeness.

These descriptors include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established rules, such as Lipinski's Rule of Five, to predict oral bioavailability. Online tools and software can provide rapid predictions for these properties. preprints.org

Table 3: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueImportance
Molecular Weight~266.3 g/molInfluences absorption and distribution
logP~2.0-2.5Affects solubility and permeability
Hydrogen Bond Donors1Influences binding and solubility
Hydrogen Bond Acceptors4Influences binding and solubility
Polar Surface Area~58 ŲRelates to membrane permeability

Lead Optimization and Preclinical Development Strategies

Rational Design for Potency and Selectivity Improvement

The rational design of analogs of 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide has been a cornerstone of efforts to improve its potency and selectivity. This approach leverages an understanding of the compound's structure-activity relationships (SAR) to make targeted chemical modifications.

One key aspect of the rational design strategy involves the strategic placement of a fluorine atom on the benzamide (B126) ring. Fluorination is a common tactic in medicinal chemistry to enhance various drug properties. For instance, in a series of benzohydroxamate-based inhibitors, fluorination was shown to reduce potency against certain enzymes (like HDAC1) while enhancing selectivity for the target enzyme (HDAC6) nih.gov. While not directly studying this compound, this principle of using fluorine to modulate selectivity is a guiding concept. The 3-fluoro substitution on the benzamide ring of the target compound is therefore a deliberate design choice aimed at optimizing its interaction with its biological target and improving its selectivity profile against off-targets.

Furthermore, the morpholine (B109124) moiety plays a crucial role in the compound's activity. Structure-activity relationship studies of various compound classes have demonstrated that the morpholine ring can significantly influence biological activity. Modifications to this part of the molecule, such as altering its substitution or conformation, can lead to substantial changes in potency and selectivity.

The ethyl linker connecting the benzamide and morpholine groups is another site for rational modification. The length and flexibility of this linker are critical for correctly positioning the key pharmacophoric elements—the fluorinated benzamide and the morpholine ring—within the binding site of the target protein. Shortening, lengthening, or rigidifying this linker can have profound effects on the compound's biological activity.

Multi-parameter Optimization (MPO) Approaches

The development of a successful drug candidate requires a delicate balance of multiple properties, including potency, selectivity, solubility, metabolic stability, and permeability. Multi-parameter optimization (MPO) is a holistic approach used to simultaneously refine these often-conflicting parameters. optibrium.com

For benzamide derivatives, MPO is crucial for navigating the complex interplay of various physicochemical and pharmacokinetic properties. A case study on the multi-objective optimization of benzamide derivatives as Rho kinase inhibitors highlights the integration of computational models to simultaneously predict inhibitory activity and toxicity. nih.govresearchgate.net This allows for the virtual screening and prioritization of novel derivatives with a higher probability of success in later developmental stages. nih.govresearchgate.net

While a specific MPO study for this compound is not publicly available, the principles of MPO are undoubtedly applied to its development. This would involve generating a dataset of analogs with variations in the benzamide substitution, the linker, and the morpholine ring. These analogs would then be subjected to a battery of in vitro assays to measure key properties.

Table 1: Illustrative Multi-Parameter Optimization Profile for a Benzamide Series

ParameterDesired RangeRationale
Potency (IC50) < 100 nMTo ensure efficacy at therapeutic concentrations.
Selectivity > 100-fold vs. key off-targetsTo minimize side effects.
Solubility > 50 µMTo ensure good absorption and formulation feasibility.
Metabolic Stability (t½ in HLM) > 30 minTo achieve a suitable pharmacokinetic profile. researchgate.net
Permeability (Papp) > 2 x 10⁻⁶ cm/sTo ensure good absorption across biological membranes.

HLM: Human Liver Microsomes

By analyzing the data from these assays, medicinal chemists can identify trends and make informed decisions about which structural modifications are most likely to lead to a compound with an optimal balance of properties.

Strategies to Address Potential Metabolic Liabilities for Compound Class

The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and safety. researchgate.net The N-[2-(morpholin-4-yl)ethyl]benzamide scaffold contains structural motifs that could be susceptible to metabolic breakdown.

The morpholine ring, in particular, can be a site of metabolism. Studies have shown that cytochrome P450 (CYP) enzymes can be involved in the degradation of the morpholine moiety. nih.gov For instance, research on the metabolism of other morpholine-containing drugs has identified oxidation of the morpholine ring as a metabolic pathway. nih.gov The primary enzymes responsible for the metabolism of a vast majority of clinically used drugs are the cytochrome P450 enzymes. metabolon.comopenanesthesia.org

Table 2: Potential Metabolic Hotspots and Mitigation Strategies

Potential Metabolic HotspotMetabolic ReactionMitigation Strategy
Morpholine Ring C-oxidation, N-dealkylationIntroduction of steric hindrance near the nitrogen or carbon atoms.
Benzamide Amide Bond HydrolysisIntroduction of bulky substituents adjacent to the amide bond.
Ethyl Linker OxidationIntroduction of fluorine atoms or other electron-withdrawing groups.

To address these potential liabilities, several strategies can be employed. One common approach is to introduce chemical modifications that block or slow down the metabolic process. For example, introducing substituents on the morpholine ring can sterically hinder the approach of metabolizing enzymes.

Another strategy is to use in vitro metabolic stability assays early in the drug discovery process to identify metabolically labile compounds. researchgate.net These assays typically involve incubating the compound with liver microsomes or hepatocytes from different species and measuring the rate of its disappearance over time. frontiersin.orgmdpi.com The results from these assays can guide the design of more metabolically stable analogs. researchgate.net

Development of Structure-Based Drug Design (SBDD) Principles

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the biological target to guide the design of potent and selective inhibitors. While a specific co-crystal structure of this compound with its target is not publicly available, the principles of SBDD are highly relevant to its development.

In the absence of a crystal structure, homology modeling can be used to generate a theoretical 3D model of the target protein. This model can then be used for molecular docking studies to predict how compounds like this compound bind to the active site. nih.govnih.govmdpi.com

Table 3: Key Interactions Potentially Identified Through SBDD

Compound MoietyPotential InteractionAmino Acid Residue
3-Fluoro Group Halogen bond, hydrophobic interactionAromatic or nonpolar residues
Benzamide Carbonyl Hydrogen bond acceptorHydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln)
Benzamide NH Hydrogen bond donorHydrogen bond acceptor residues (e.g., Asp, Glu, backbone carbonyls)
Morpholine Oxygen Hydrogen bond acceptorHydrogen bond donor residues
Morpholine Nitrogen Salt bridge (if protonated)Acidic residues (e.g., Asp, Glu)

The insights gained from SBDD and computational modeling can then be used to rationally design new analogs with improved binding affinity and selectivity. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and is essential for the development of high-quality clinical candidates. nih.gov

Future Research Directions and Preclinical Translational Perspectives

Exploration of Novel Preclinical Therapeutic Applications

The benzamide (B126) and morpholine (B109124) moieties are integral components of numerous biologically active compounds, suggesting a broad range of potential therapeutic applications for 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide. Future preclinical research could focus on several key areas where related compounds have shown promise.

Oncology: The benzamide scaffold is present in a variety of anticancer agents. walshmedicalmedia.com For instance, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were identified as novel PI3Kα inhibitors, a key target in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov These compounds demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 and inhibited tumor growth in mouse models. nih.gov Similarly, other benzamide derivatives have been developed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization, both validated strategies in cancer therapy. researchgate.netnih.gov The morpholine ring is also a common feature in PI3K inhibitors, where its oxygen atom can form crucial interactions within the ATP-binding site of the kinase. nih.govacs.org Given this context, this compound could be investigated as a potential inhibitor of kinases or other key proteins in cancer-related pathways.

Central Nervous System (CNS) Disorders: The morpholine ring is frequently incorporated into CNS drug candidates to modulate physicochemical properties, such as solubility and brain penetration. nih.govacs.org The fluorine atom can also enhance blood-brain barrier permeability. researchgate.netnih.gov Fluorinated benzamides have been developed as dopamine (B1211576) D2 receptor tracers for PET imaging, highlighting their utility in neuroscience. researchgate.net Furthermore, benzimidazole-morpholine derivatives have been explored as dual-acting inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant targets in neurodegenerative conditions such as Alzheimer's disease. mdpi.com The anti-inflammatory properties of some benzamide analogs could also be relevant for neuroinflammatory conditions. walshmedicalmedia.com Therefore, a significant avenue of research would be to screen this compound for activity against CNS targets implicated in neurodegeneration, psychiatric disorders, or neuropathic pain.

Inflammatory and Infectious Diseases: Benzamide derivatives have reported anti-inflammatory, analgesic, and antimicrobial activities. walshmedicalmedia.com Benzimidazole-morpholine hybrids have been investigated as dual inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com The morpholine scaffold itself is found in compounds with potential anti-parasitic effects. researchgate.net Future studies could therefore explore the efficacy of this compound in models of chronic inflammation, autoimmune diseases, or against various pathogens.

Table 1: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale Based on Structural Analogs Potential Molecular Targets
Oncology Benzamide-morpholine hybrids show activity as PI3K and PARP inhibitors. nih.govresearchgate.net PI3K, PARP, Tubulin, VEGFR-2
CNS Disorders Fluorine and morpholine can improve BBB penetration. nih.govresearchgate.net Related compounds target AChE and MAO. mdpi.com Dopamine Receptors, AChE, MAO, δ-secretase
Inflammatory Diseases Analogs exhibit COX inhibition and general anti-inflammatory properties. walshmedicalmedia.commdpi.com COX-1, COX-2

| Infectious Diseases | Morpholine derivatives have shown anti-parasitic activity. researchgate.net | Various pathogen-specific enzymes |

Development of Advanced In Vitro and In Vivo Models

To rigorously evaluate the therapeutic potential of this compound, sophisticated preclinical models are essential.

In Vitro Models: Initial screening would involve a panel of well-characterized human cancer cell lines to assess antiproliferative effects, such as those used for related compounds (e.g., HCT-116, MCF-7, U-87 MG, A549). nih.gov For CNS applications, neuronal cell lines or primary neuronal cultures could be used to study neuroprotective effects or modulation of neurotransmitter systems. To investigate mechanisms of action, specific enzyme inhibition assays (e.g., PI3K, PARP, COX) would be critical. nih.govresearchgate.netmdpi.com Further mechanistic studies could employ techniques like Hoechst staining for morphological changes, cell cycle analysis via flow cytometry, and apoptosis assays to understand the mode of cell death induced by the compound. nih.gov

In Vivo Models: Promising in vitro results would warrant investigation in animal models. For oncology, this would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov For example, an S180 homograft model was used to show the in vivo antitumor efficacy of a related benzamide. nih.gov For CNS disorders, transgenic mouse models of Alzheimer's or Parkinson's disease could be employed to assess both symptomatic relief and disease-modifying potential. nih.gov Pharmacokinetic studies in animals would also be crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step for any potential drug candidate. nih.gov

Table 2: Preclinical Models for Evaluation

Model Type Specific Example Purpose
In Vitro Human Cancer Cell Lines (HCT-116, A549) nih.gov Antiproliferative screening, mechanism of action
Primary Neuronal Cultures Neuroprotection, neurotoxicity assessment
Recombinant Enzyme Assays (PI3K, PARP) nih.govresearchgate.net Target engagement and potency determination
In Vivo Xenograft Mouse Models (e.g., A549) nih.gov Evaluation of antitumor efficacy
Transgenic Models of Neurodegeneration Assessment of therapeutic effects in CNS disease

Integration with Systems Pharmacology and Omics Approaches

A systems pharmacology approach, which considers the global physiological and network-level effects of a drug, could provide a deeper understanding of the actions of this compound. nih.govmssm.edu This is particularly important for identifying both on-target and off-target effects, predicting potential adverse events, and discovering novel therapeutic applications.

Integration of various "omics" technologies would be central to this effort. nih.govunimelb.edu.au

Genomics and Transcriptomics (RNA-Seq): Could be used to analyze changes in gene expression in cells or tissues treated with the compound, revealing the cellular pathways that are modulated.

Proteomics: Would help identify the protein targets the compound binds to, either directly or indirectly, and quantify changes in protein expression and post-translational modifications.

Metabolomics: Could assess how the compound alters the metabolic profile of a cell or organism, providing insights into its impact on cellular energy and biosynthesis pathways.

By integrating data from these omics platforms with computational modeling, researchers can construct network models of the compound's mechanism of action. nih.gov This approach can help rationalize observed effects, predict drug synergies, and identify patient populations that are most likely to respond to treatment. nih.govappleacademicpress.com

Challenges and Opportunities in the Development of Benzamide-Morpholine Hybrids

The development of hybrid molecules like this compound presents both distinct challenges and significant opportunities.

Challenges:

Target Selectivity: A primary challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects. hilarispublisher.com For kinase inhibitors, for example, achieving selectivity across the highly conserved kinome is a significant hurdle.

Optimizing Drug-Like Properties: Balancing potency with favorable ADME properties (solubility, permeability, metabolic stability) is a persistent challenge. hilarispublisher.com While the morpholine and fluorine moieties can be used to tune these properties, extensive medicinal chemistry efforts are often required to find the optimal balance. nih.govpsu.edu

Overcoming Drug Resistance: For applications in oncology and infectious diseases, the emergence of drug resistance is a major obstacle. researchgate.nethilarispublisher.com Future research must anticipate and address potential resistance mechanisms.

Synthetic Complexity: While the core scaffolds are common, the synthesis of specific analogs can be complex and costly, potentially slowing down the optimization process. hilarispublisher.com

Opportunities:

Structural Scaffolding: The benzamide-morpholine scaffold is a versatile platform for generating diverse chemical libraries. researchgate.net The benzamide provides a rigid core that can be substituted to optimize target binding, while the morpholine group can enhance solubility and pharmacokinetic properties. nih.govacs.org

Fluorine Chemistry: The strategic placement of a fluorine atom can profoundly influence a molecule's properties. psu.edu It can block metabolic degradation at a specific site, increase binding affinity through favorable electronic interactions, and improve CNS penetration. researchgate.netnih.gov This provides a powerful tool for fine-tuning the compound's profile.

Multi-Target Directed Ligands (MTDLs): The hybrid nature of these molecules makes them suitable candidates for a multi-target approach, which is gaining traction for complex diseases like cancer and Alzheimer's. nih.gov A single molecule that modulates multiple relevant targets could offer superior efficacy compared to single-target agents.

Table of Compounds Mentioned

Compound Name
This compound

Q & A

Q. Advanced Consideration :

  • Scale-Up Challenges : Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation. Use DOE (Design of Experiments) to optimize temperature and stoichiometry .

How can researchers resolve overlapping signals in the ¹H NMR spectra of fluorinated benzamide derivatives?

Basic Research Question
Overlapping aromatic signals are common due to scalar couplings and limited chemical shift dispersion. Solutions include:

  • 2D NMR Techniques : Use COSY and HSQC to assign coupled protons and resolve ambiguities .
  • Low-Temperature NMR : Acquire spectra at 273 K to sharpen peaks and reduce dynamic effects .

Q. Advanced Method :

  • Computational Prediction : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 09, B3LYP/6-311++G(d,p)) to validate assignments .

What computational strategies are effective for predicting the biological activity of this compound?

Advanced Research Question

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity. Train models on datasets of related benzamides with known IC₅₀ values .
  • Docking Studies : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Prioritize morpholine’s role in enhancing solubility and target engagement .

How should researchers address discrepancies in crystallographic data for fluorobenzamide derivatives?

Advanced Research Question

  • Twinned Data Refinement : Use SHELXL (TWIN/BASF commands) to model twin domains in crystals. Validate with R₁/residual density maps .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain packing anomalies .

What experimental and computational methods validate the electronic properties of this compound?

Basic Research Question

  • UV-Vis Spectroscopy : Measure λₘₐₓ in DMSO to assess π→π* transitions influenced by the fluorine substituent.
  • DFT Calculations : Compute HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to predict reactivity .

Q. Advanced Application :

  • TD-DFT for Excited States : Compare calculated and observed electronic transitions to refine solvation models .

How can interaction studies elucidate the mechanism of action of this compound?

Advanced Research Question

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) to immobilized protein targets (e.g., receptors).
  • Cellular Assays : Use siRNA knockdown to confirm target specificity. For example, reduced activity in morpholine-ring-deleted mutants suggests direct interaction .

Notes

  • Contradictions : highlights NMR assignment challenges, while provides crystallographic validation. Cross-validation between techniques is critical.
  • Methodological Gaps : Limited data on in vivo pharmacokinetics; future studies should address ADMET properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.